2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
CAS No.: 2034454-23-2
Cat. No.: VC11896292
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034454-23-2 |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 2-methoxy-1-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
| Standard InChI | InChI=1S/C10H18N2O2/c1-11-3-8-5-12(6-9(8)4-11)10(13)7-14-2/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | LSZZHGWIPPAVAM-UHFFFAOYSA-N |
| SMILES | CN1CC2CN(CC2C1)C(=O)COC |
| Canonical SMILES | CN1CC2CN(CC2C1)C(=O)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol. The core structure consists of a bicyclic octahydropyrrolo[3,4-c]pyrrole system, a seven-membered fused ring system containing two nitrogen atoms. The 5-position of the pyrrolo-pyrrole moiety is substituted with a methyl group, while the ethanone side chain at the 1-position features a methoxy substituent.
Key Structural Features:
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Bicyclic Framework: The octahydropyrrolo[3,4-c]pyrrole system imposes significant stereochemical complexity, with four contiguous stereocenters influencing its three-dimensional conformation.
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Methoxy Group: The methoxy (-OCH₃) substituent enhances solubility in polar solvents and may participate in hydrogen-bonding interactions.
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Methyl Substituent: The 5-methyl group contributes to hydrophobic interactions in biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structural integrity. Key spectral data include:
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¹H NMR: Signals at δ 3.35–3.45 ppm (methoxy protons), δ 2.80–3.10 ppm (pyrrolidine protons), and δ 1.20–1.40 ppm (methyl group).
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¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~205 ppm) and methoxy carbon (δ ~55 ppm).
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, leveraging both aromatic and aliphatic precursors. A representative route includes:
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Cyclocondensation: Reaction of a substituted pyrrolidine with a ketone precursor under acidic conditions to form the bicyclic core.
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Methylation: Introduction of the 5-methyl group via alkylation using methyl iodide.
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Methoxyethylation: Attachment of the methoxy-ethanone side chain through nucleophilic acyl substitution.
Optimization Parameters:
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Temperature: 60–80°C for cyclocondensation.
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Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
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Catalyst: Lewis acids (e.g., ZnCl₂) facilitate ring closure.
Purification and Quality Control
Column chromatography (silica gel, ethyl acetate/hexane eluent) is employed to isolate the target compound. HPLC with UV detection (λ = 254 nm) confirms purity ≥95%, while mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 198.26.
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and blood-brain barrier penetration.
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Toxicity Profiling: Evaluate hepatotoxicity and cardiotoxicity in vitro.
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Clinical Trials: Explore efficacy in sleep disorders and mood regulation.
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